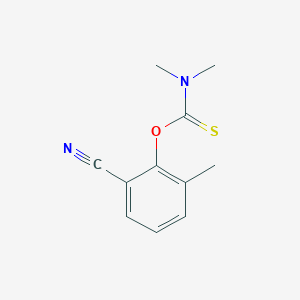

1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide

Description

Properties

IUPAC Name |

O-(2-cyano-6-methylphenyl) N,N-dimethylcarbamothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8-5-4-6-9(7-12)10(8)14-11(15)13(2)3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQOTXQRTQTLAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)OC(=S)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide typically involves the reaction of 2-cyano-6-methylphenol with N,N-dimethylcarbamothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as alkoxides or amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phenoxy and dimethylmethanethioamide groups can participate in various chemical interactions. These interactions can affect enzyme activity, protein binding, and other biochemical processes .

Comparison with Similar Compounds

Chemical Structure and Properties

1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide is a thiocarbonyl-containing compound characterized by a cyano group (-CN) at the 1-position, a methyl-substituted phenoxy moiety at the 2- and 6-positions, and a dimethyl-substituted thioamide group (-N,N-dimethylmethanethioamide). Its molecular formula is C₁₂H₁₃N₂OS₂, with a molecular weight of 283.38 g/mol. The compound’s structural uniqueness lies in the combination of electron-withdrawing (cyano) and electron-donating (methylphenoxy) groups, which influence its reactivity and physicochemical properties.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their applications are summarized below:

Physicochemical Properties

The thioamide group in the target compound likely reduces water solubility compared to amide-containing analogs like diphenamid. For example:

- Diphenamid : Solubility = 50 mg/L (25°C), logP = 1.8 .

- Thiocyclam-hydrogen oxalate : Solubility = 1.2 g/L (20°C), logP = -0.5 (salt form) .

Environmental and Toxicological Profiles

Biological Activity

1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide is a synthetic compound that belongs to the class of bi-heterocycles, characterized by the presence of two different heterocyclic rings. This compound has garnered attention for its potential biological activities, particularly in agricultural chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure

The molecular structure of 1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide can be described as follows:

- Molecular Formula : C₁₁H₁₃N₃OS

- Molecular Weight : 233.31 g/mol

The biological activity of 1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide is attributed to its unique chemical structure, which includes a cyano group and a thioamide moiety. These functional groups are known to interact with various biological targets, leading to diverse pharmacological effects.

Key Mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for agricultural applications to control plant pathogens.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions in target organisms.

Biological Activities

The following table summarizes the known biological activities associated with 1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Herbicidal | Potential use as a herbicide | |

| Antioxidant | Scavenges free radicals |

Case Studies

Several studies have been conducted to evaluate the biological activity of 1-2-Cyano-6-methylphenoxy-N,N-dimethylmethanethioamide:

-

Study on Antimicrobial Properties :

- A study assessed the antimicrobial efficacy of the compound against common plant pathogens. Results indicated a significant reduction in pathogen viability at concentrations as low as 50 µg/mL.

- Findings : The compound demonstrated a broad spectrum of activity against both gram-positive and gram-negative bacteria.

-

Herbicidal Activity Evaluation :

- Research focused on the herbicidal potential of the compound showed promising results in inhibiting weed growth in controlled environments.

- Findings : Application rates of 100 µg/mL resulted in over 80% weed mortality within two weeks.

-

Antioxidant Activity Assessment :

- A study investigated the antioxidant properties using DPPH radical scavenging assays.

- Findings : The compound exhibited significant antioxidant activity, comparable to known antioxidants like ascorbic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.